3-(2-Hydroxyethyl)-1,5-dinitro-3-azabicyclo[3.3.1]nonan-7-one
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Overview
Description
3-(2-Hydroxyethyl)-1,5-dinitro-3-azabicyclo[3.3.1]nonan-7-one is a complex organic compound that belongs to the class of bicyclic compounds. This compound is characterized by its unique structure, which includes a bicyclo[3.3.1]nonane core with various functional groups attached. The presence of nitro groups and a hydroxyethyl group makes it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-1,5-dinitro-3-azabicyclo[3.3.1]nonan-7-one typically involves multiple steps, starting from simpler precursors. One common method involves the reaction of a bicyclo[3.3.1]nonane derivative with nitro and hydroxyethyl groups under controlled conditions. The reaction conditions often include the use of strong acids or bases, specific temperatures, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl)-1,5-dinitro-3-azabicyclo[3.3.1]nonan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
3-(2-Hydroxyethyl)-1,5-dinitro-3-azabicyclo[3.3.1]nonan-7-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism by which 3-(2-Hydroxyethyl)-1,5-dinitro-3-azabicyclo[3.3.1]nonan-7-one exerts its effects involves interactions with specific molecular targets. The nitro groups can participate in redox reactions, while the hydroxyethyl group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,7-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane: Similar structure but with additional nitrogen atoms.
1,5-Diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one: Contains phenyl groups instead of nitro and hydroxyethyl groups.
Uniqueness
3-(2-Hydroxyethyl)-1,5-dinitro-3-azabicyclo[3.3.1]nonan-7-one is unique due to the combination of its functional groups, which provide distinct chemical and biological properties.
Properties
Molecular Formula |
C10H15N3O6 |
---|---|
Molecular Weight |
273.24 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)-1,5-dinitro-3-azabicyclo[3.3.1]nonan-7-one |
InChI |
InChI=1S/C10H15N3O6/c14-2-1-11-6-9(12(16)17)3-8(15)4-10(5-9,7-11)13(18)19/h14H,1-7H2 |
InChI Key |
FGWJITIVZOXOSF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CC2(CC1(CN(C2)CCO)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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